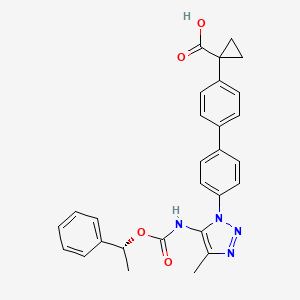
LPA1 receptor antagonist 1
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Lysophosphatidic acid receptor 1 antagonist 1 is a compound that inhibits the activity of the lysophosphatidic acid receptor 1. This receptor is involved in various physiological processes, including cell proliferation, migration, and survival. Lysophosphatidic acid receptor 1 antagonist 1 has shown potential in treating conditions such as idiopathic pulmonary fibrosis and certain types of cancer .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of lysophosphatidic acid receptor 1 antagonist 1 involves multiple steps, including the formation of key intermediates and their subsequent reactions. One common synthetic route involves the nucleophilic aromatic substitution (SNAr) of chloro-pyridine with sodium methoxide in methanol at room temperature. This reaction yields a high percentage of the desired product .
Industrial Production Methods
Industrial production of lysophosphatidic acid receptor 1 antagonist 1 typically involves large-scale synthesis methods. Optimization of reaction conditions, such as temperature, solvent choice, and reagent concentration, is crucial to maximize yield and purity. Techniques like high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy are used to monitor the reaction progress and ensure product quality .
Analyse Des Réactions Chimiques
Types of Reactions
Lysophosphatidic acid receptor 1 antagonist 1 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Sodium methoxide, potassium tert-butoxide, and other nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions may produce deoxygenated compounds .
Applications De Recherche Scientifique
Lysophosphatidic acid receptor 1 antagonist 1 has a wide range of scientific research applications:
Chemistry: It is used as a tool compound to study the role of lysophosphatidic acid receptor 1 in various chemical reactions and pathways.
Biology: It helps in understanding the biological functions of lysophosphatidic acid receptor 1, including its role in cell proliferation, migration, and survival.
Medicine: It has shown potential in treating idiopathic pulmonary fibrosis by inhibiting fibroblast activation and collagen production.
Industry: It is used in the development of new therapeutic agents and drug delivery systems.
Mécanisme D'action
Lysophosphatidic acid receptor 1 antagonist 1 exerts its effects by binding to the lysophosphatidic acid receptor 1 and inhibiting its activity. This receptor is involved in various signaling pathways that regulate cell proliferation, migration, and survival. By blocking the receptor, lysophosphatidic acid receptor 1 antagonist 1 can reduce fibroblast activation, collagen production, and other processes associated with diseases like idiopathic pulmonary fibrosis and cancer .
Comparaison Avec Des Composés Similaires
Lysophosphatidic acid receptor 1 antagonist 1 is unique compared to other similar compounds due to its high potency and selectivity for lysophosphatidic acid receptor 1. Similar compounds include:
BMS-986020: Another lysophosphatidic acid receptor 1 antagonist that has shown efficacy in treating idiopathic pulmonary fibrosis.
These compounds share similar mechanisms of action but may differ in their pharmacokinetic properties, potency, and selectivity .
Propriétés
IUPAC Name |
1-[4-[4-[4-methyl-5-[[(1R)-1-phenylethoxy]carbonylamino]triazol-1-yl]phenyl]phenyl]cyclopropane-1-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H26N4O4/c1-18-25(29-27(35)36-19(2)20-6-4-3-5-7-20)32(31-30-18)24-14-10-22(11-15-24)21-8-12-23(13-9-21)28(16-17-28)26(33)34/h3-15,19H,16-17H2,1-2H3,(H,29,35)(H,33,34)/t19-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXQUHYSYFWQRMF-LJQANCHMSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N(N=N1)C2=CC=C(C=C2)C3=CC=C(C=C3)C4(CC4)C(=O)O)NC(=O)OC(C)C5=CC=CC=C5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(N(N=N1)C2=CC=C(C=C2)C3=CC=C(C=C3)C4(CC4)C(=O)O)NC(=O)O[C@H](C)C5=CC=CC=C5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H26N4O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
482.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-cyclohexyl-7-[[2-methoxyethyl(methyl)amino]methyl]-N-methyl-[1,3]thiazolo[3,2-a]benzimidazole-2-carboxamide;methane](/img/structure/B10787976.png)
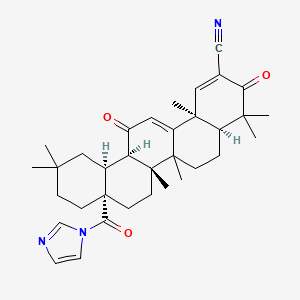
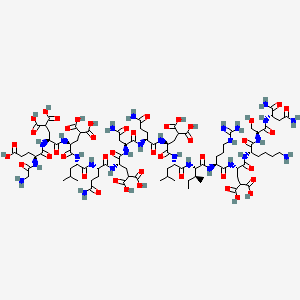
![N-(6-chloro-7-methoxy-9H-pyrido[3,4-b]indol-8-yl)-2-methylpyridine-3-carboxamide;dihydrochloride](/img/structure/B10787994.png)
![4-[(2R)-2-(3-cyclopentyloxy-4-methoxyphenyl)-2-phenylethyl]pyridine;hydrochloride](/img/structure/B10788001.png)
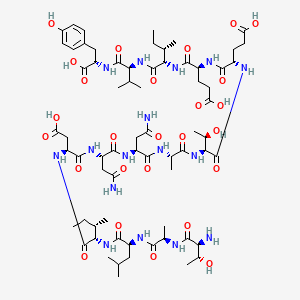
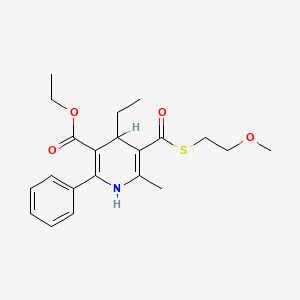
![3-[[2-[3-(morpholin-4-ylmethyl)phenyl]thieno[3,2-b]pyridin-7-yl]amino]phenol;dihydrochloride](/img/structure/B10788013.png)
![(9aR,11aS)-6,9a,11a-trimethyl-7-oxo-N-[2-(trifluoromethyl)phenyl]-2,3,3a,3b,4,5,5a,9b,10,11-decahydro-1H-indeno[5,4-f]quinoline-1-carboxamide](/img/structure/B10788035.png)
![2-(4-chlorophenoxy)-N-[(1S,3S)-5-(methanesulfonamido)-2-adamantyl]-2-methylpropanamide](/img/structure/B10788041.png)
![N-cyclopropyl-4-[4-(4-fluorophenyl)-2-piperidin-4-yl-1,3-thiazol-5-yl]pyrimidin-2-amine;dihydrochloride](/img/structure/B10788053.png)
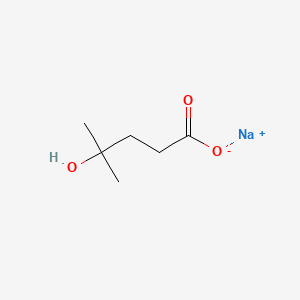
![2-cyano-N-(1-hydroxy-2-methylpropan-2-yl)-3-[3-(3,4,5-trimethoxyphenyl)-1H-indazol-5-yl]prop-2-enamide](/img/structure/B10788091.png)
![(2S)-6-amino-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S,3S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-5-amino-2-[[(2S)-2,6-diaminohexanoyl]amino]-5-oxopentanoyl]amino]-3-methylpentanoyl]amino]-4-carboxybutanoyl]amino]-3-methylpentanoyl]amino]hexanoyl]amino]hexanoyl]amino]-3-phenylpropanoyl]amino]hexanoic acid](/img/structure/B10788096.png)
